molecular formula C6H12O3<br>CH3CH(OCOCH3)CH2OCH3<br>C6H12O3 B092247 1-Methoxy-2-propyl acetate CAS No. 108-65-6

1-Methoxy-2-propyl acetate

Cat. No.: B092247
CAS No.: 108-65-6
M. Wt: 132.16 g/mol
InChI Key: LLHKCFNBLRBOGN-UHFFFAOYSA-N
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Description

1-Methoxy-2-propyl acetate, also known as propylene glycol methyl ether acetate, is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid with a mild fruity odor. This compound is widely used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .

Mechanism of Action

Target of Action

1-Methoxy-2-propyl acetate, also known as Propylene glycol 1-methyl ether 2-acetate , is primarily used as a solvent in various industries, particularly in the electronic-grade semiconductor industry . Its primary targets are the materials it is intended to dissolve or couple .

Mode of Action

As a solvent, this compound interacts with its targets by breaking down the intermolecular forces that hold the target molecules together, allowing them to disperse within the solvent. This is achieved due to the compound’s polar and non-polar groups, which enable it to dissolve a wide range of substances .

Result of Action

The primary result of this compound’s action is the dissolution of target substances, facilitating their use in various industrial processes. For example, in the semiconductor industry, it can help to evenly distribute materials on a substrate .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . Additionally, it should be stored below +30°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propyl acetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3OCH2CH2OH+CH3COOHCH3OCH2CH2OCOCH3+H2O\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} CH3​OCH2​CH2​OH+CH3​COOH→CH3​OCH2​CH2​OCOCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The crude product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-propyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1-methoxy-2-propanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Scientific Research Applications

1-Methoxy-2-propyl acetate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its balanced solubility properties, low toxicity, and versatility in various industrial and scientific applications. Its unique combination of ether and ester functional groups allows it to dissolve both polar and non-polar substances effectively, making it a preferred solvent in many formulations .

Properties

IUPAC Name

1-methoxypropan-2-yl acetate
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InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3
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InChI Key

LLHKCFNBLRBOGN-UHFFFAOYSA-N
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Canonical SMILES

CC(COC)OC(=O)C
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Molecular Formula

C6H12O3, Array
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DSSTOX Substance ID

DTXSID1026796
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Molecular Weight

132.16 g/mol
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Physical Description

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Colorless, hygroscopic liquid, with a characteristic odor; [ICSC], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, flammable liquid with sweet ether-like odor.
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Boiling Point

302 °F at 760 mmHg (USCG, 1999), 145-146 °C, BP: 145.8 °C at 101.325 kPa, BP: 302 °F = 150 °C = 423 K at 1 atm, 146 °C, 302 °F
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Flash Point

114 °F (USCG, 1999), 42 °C, 45.5 °C (113.9 °F) - closed cup, 108 °F (42 °C) - closed cup, 42 °C c.c.
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Solubility

In water, 1.98X10+5 mg/L at 25 °C, In water, 198 g/L at 20 °C, pH 6.8, Solubility in water, g/100ml: 19.8
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Density

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.969 at 20 °C, Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C, Saturated vapor density: 0.00167 lbs/cu ft at 68 °C, Relative density (water = 1): 0.96, 0.969
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Vapor Density

1.02 (Air = 1), Relative vapor density (air = 1): 4.6
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Vapor Pressure

3.92 [mmHg], 3.92 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.5
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Impurities

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol.
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Color/Form

Colorless liquid at 15 °C and 1 atm

CAS No.

108-65-6; 84540-57-8, 108-65-6
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Melting Point

-66 °C
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Synthesis routes and methods I

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 139 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane and 32 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
1400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
700 g
Type
solvent
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 g
Type
solvent
Reaction Step Three
Quantity
1400 g
Type
solvent
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods III

Procedure details

In a 1000 ml glass flask, to a mixture of 150 g of methanol, 22 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 77 g of trimethoxymethyl silane, 14 g of phenyl trimethoxy silane, and 1.5 g of oxalic acid was added dropwise a mixed solution of 40 g of deionized water and 20 g of methanol at a liquid temperature of 40 degrees C. After that, this solution was stirred for 12 hours at 40 degrees C. After the reaction finished, the solvent was removed under a reduced pressure. Thus-obtained residue was dissolved in 1000 ml of ethyl acetate, and washed with deionized water for washing. After the water layer was separated, the organic layer was washed twice with deionized water. To this organic layer was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
20 g
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

In a separable flask, 100 g of ethylene glycol monoethyl ether, 78.6 g of 4-acetoxystyrene, 21.4 g of 4-tert-butoxystyrene, and 3.7 g of dimethyl-2,2′-azobis(2-methylpropionate) as a polymerization initiator were charged and, after replacing the atmosphere in the separable flask with nitrogen, the reaction was conducted at 80° C. for 16 hours. To this reaction solution, 5 g of 25% tetramethylammonium hydroxide was added, followed by heating at 70° C. for 5 hours. To remove low-molecular weight oligomers and residual monomers, this solution was washed several times with methanol/deionized water mixed in arbitrary rate. After washing, the solvent in the solution was replaced with propylene glycol monomethyl ether acetate to obtain 400 g of a propylene glycol monomethyl ether acetate solution (solid content: 20%) of a 4-hydroxystyrene/4-tert-butoxystyrene polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
catalyst
Reaction Step One
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methoxy-2-propyl acetate
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1-Methoxy-2-propyl acetate
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Reactant of Route 6
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Customer
Q & A

A: 1-Methoxy-2-propyl acetate, often abbreviated as PGMEA, finds widespread use as a solvent in various industrial applications. Its primary use is in the production of coatings and paints, where its excellent solvency properties are highly valued. [, ] Additionally, it serves as a key component in semiconductor manufacturing processes, specifically in photoresist and developing operations. []

A: Yes, this compound can be used as a starting material for the synthesis of chiral secondary alcohols through lipase-catalyzed hydrolysis. [] This reaction is particularly relevant in the pharmaceutical industry, where chiral alcohols are important building blocks for various drugs.

A: The molecular formula of this compound is C6H12O3, and its molecular weight is 132.16 g/mol. []

A: Research has identified butyl acetate, ethylbenzene, and this compound itself as the primary odorants in solvent-based coatings. [] This information is crucial for manufacturers aiming to minimize the odor impact of their products.

A: Volatile solvents like acetone, cyclopentane, and this compound can lead to void formation between the master mold and transferred replica mold during nanoimprint lithography. [] These voids can cause defects in the final imprinted patterns, highlighting the need for specialized gas-permeable molds to mitigate this issue.

A: Research indicates that sulfuryl fluoride exhibits higher solubility in acetate derivatives like 2-butoxyethyl acetate, 3-methoxybutyl acetate, 2-methoxyethyl acetate, this compound, and 2-(2-ethoxyethoxy)ethyl acetate compared to water. [] This finding suggests potential applications of these solvents in removing sulfuryl fluoride, a potent greenhouse gas, from the environment.

ANone: While the provided research does not delve into the specific relationship between the chemical structure of this compound and its odor, it is known that esters, in general, are associated with fruity or floral scents. The size and shape of the molecule, as well as the presence of the oxygen atoms, likely contribute to its characteristic odor profile.

A: Yes, this compound has been detected in human urine samples following the consumption of dairy products like cheese. [] This finding suggests its potential use as a dietary biomarker for dairy intake.

A: High hydrostatic pressure (HHP) treatment of peach juice led to an increase in esters like acetyl butyl ester and dibutyl phthalate, while heat sterilization resulted in a decrease in these compounds. [] This observation highlights the potential of HHP as a preservation method for retaining desirable volatile compounds in fruit juices.

A: Yes, this compound has been identified as a volatile component in both the peel and pulp of jackfruit. [] This finding contributes to our understanding of the aroma profile of this tropical fruit.

A: Research has identified this compound as one of the most abundant volatile components in the moss species Rhodobryum giganteum. [] This finding contributes to our understanding of the chemical diversity of mosses and their potential applications.

A: Studies have investigated the atmospheric degradation of this compound initiated by OH radicals. [, ] The primary degradation pathway involves H-abstraction from the -CH2-O- position, leading to the formation of methyl formate, acetic acid, and acetic anhydride.

A: Research indicates that this compound does not undergo significant photolysis under typical atmospheric conditions. [] This finding suggests that its atmospheric removal is primarily driven by reactions with atmospheric oxidants like OH radicals.

A: this compound has been successfully employed as a solvent in the fabrication of thermoelectric inks. [] These inks are used to create hybrid films by blending thermoelectric materials like Sb2Te3 and Bi2Te3 with polymers. The solvent facilitates the formation of homogenous films, which are essential for optimal performance in thermoelectric applications.

A: Diluting NEB-22, a chemically amplified EB resist, with this compound at a weight ratio of 2:1 significantly improves the resolution of negative tone patterns fabricated using electron beam lithography. [] This dilution strategy allows for the creation of finer line and space patterns, crucial for advanced microfabrication processes.

A: Yes, this compound can be incorporated into amitraze compositions, which are used as ectoparasiticides in veterinary medicine. [] Its role in these formulations is likely related to its solvent properties, facilitating the dissolution and application of the active ingredient.

A: While this compound is considered a less toxic alternative to traditional solvents, its widespread use raises concerns about its potential environmental impact. [] Research is ongoing to assess its ecotoxicological effects and develop strategies for mitigating any negative consequences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.